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Compound of Interest

Compound Name: Mochol
CAS No.: 452323-21-6
Cat. No.: B12751153
Get Quote
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A Note on Terminology: The term "Mochol" is likely a misspelling of "Mowiol," a widely used,
water-soluble mounting medium based on polyvinyl alcohol.[1] Mowiol is favored in
immunofluorescence microscopy for its ability to provide a semi-permanent mounting solution
with an appropriate refractive index for oil immersion objectives, and it helps to preserve the
fluorescent signal.[2][3]

Introduction

Mowiol is a polyvinyl alcohol-based mounting medium used to preserve and view fluorescently
labeled specimens, such as cells and tissue sections, on microscope slides.[1] Its primary
functions are to secure the coverslip, prevent dehydration of the sample, and provide a
refractive index compatible with high-resolution microscopy.[2][3] For fluorescence applications,
it is crucial to incorporate an anti-fade agent to protect fluorophores from photobleaching during
imaging.[4][5]

Key Features and Applications

e Semi-Permanent Mounting: Mowiol solutions harden over time, creating a durable
preparation that can be stored for extended periods.[2]
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» Optical Clarity: Provides a clear, non-autofluorescent background, which is essential for high-

quality fluorescence imaging.[4]

» Anti-Fade Integration: Easily compatible with anti-fade reagents like 1,4-diazobicyclo-[2.2.2]-
octane (DABCO) to minimize photobleaching.[4][5][6]

e Broad Compatibility: Suitable for a wide range of fluorescent dyes and proteins, including

EGFP.[7]

o Applications: Widely used for mounting cultured cells and tissue sections in

immunofluorescence, confocal, and super-resolution microscopy (STED).[2][6]

Quantitative Data: Mowiol Preparation Recipes

The following table summarizes various published recipes for preparing Mowiol mounting

medium. The primary components are Mowiol 4-88, glycerol, distilled water, and a Tris buffer to

maintain pH.
Component Protocol 1[5][8] Protocol 2[7][9] Protocol 3[4]
Mowiol 4-88 2449 969 2449
Glycerol 69 249 69
Distilled Water (dH20) 6 ml 24 mi 6 ml
0.2M Tris Buffer (pH 12 ml 48 ml 12 ml

8.5)

Anti-Fade (e.g.,

2.5% (W/v)

Not specified, but

2.5% (w/v)

DABCO) recommended
Final Volume

24 mi 96 mi 24 mi
(approx.)

Experimental Protocols

Protocol 1: Preparation of Mowiol Mounting Medium
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This protocol is adapted from several sources and provides a reliable method for preparing
Mowiol solution with an anti-fade agent.[4][5][8]

Materials:

Mowiol 4-88 (e.g., Calbiochem, cat. no. 475904)

e Glycerol, analytical grade

 Distilled water (dH20)

e 0.2 M Tris-HCI buffer, pH 8.5

e 1 4-diazobicyclo-[2.2.2]-octane (DABCO), as anti-fade agent

e 50 ml conical tubes

o Magnetic stirrer and stir bar or rotator

e Water bath or incubator set to 50-53°C

e Centrifuge

Procedure:

In a 50 ml conical tube, add 6 g of glycerol.

e Slowly add 2.4 g of Mowiol 4-88 to the glycerol and stir thoroughly to mix.[5]

e Add 6 ml of dH20 and mix for 1-2 hours at room temperature.[4][5][8]

e Add 12 ml of 0.2 M Tris-HCI buffer (pH 8.5).

 Incubate the mixture at approximately 50-53°C for 2 hours, or until the Mowiol has
completely dissolved.[5][8] Mix occasionally (e.g., every 15-20 minutes).[10] Note: It is critical
that all Mowiol dissolves to ensure the correct refractive index.[5]

 To clarify the solution, centrifuge at 4000-5000 x g for 15-20 minutes to pellet any
undissolved patrticles.[4][5][7]
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o Carefully decant the supernatant into a clean tube.

» For fluorescence applications, add DABCO to a final concentration of 2.5% (w/v) (2.5 g per
100 ml) to the supernatant. Mix gently by inversion until dissolved.[4][5]

 Aliquot the final solution into small tubes (e.g., 1-3 ml) and store at -20°C for up to 12
months.[4][5][7] The solution is stable at room temperature for about one month.[5][7]

Protocol 2: General Inmunofluorescence Staining and
Mounting

This protocol provides a standard workflow for indirect immunofluorescence of cultured cells on
coverslips, followed by mounting with the prepared Mowiol solution.

Materials:

o Cells grown on sterile coverslips

o Phosphate-Buffered Saline (PBS)

» Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

o Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

» Blocking Buffer (e.g., 1% BSA or 5% Normal Goat Serum in PBS)
e Primary Antibody (diluted in Blocking Buffer)

¢ Fluorophore-conjugated Secondary Antibody (diluted in Blocking Buffer)
e Nuclear Stain (optional, e.g., DAPI)

e Prepared Mowiol Mounting Medium

e Microscope slides

Procedure:
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 Fixation: Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.[3]
e Washing: Wash the coverslips 3 times with PBS.[3]

o Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 15-20 minutes.
This step is necessary for intracellular targets.[3]

e Washing: Wash the coverslips 3 times with PBS.

» Blocking: Block non-specific antibody binding by incubating in Blocking Buffer for 45-60
minutes.[3]

e Primary Antibody Incubation: Incubate the coverslips with the diluted primary antibody for 1-2
hours at room temperature or overnight at 4°C in a humidified chamber.[3]

e Washing: Wash thoroughly 4 times with PBS to remove unbound primary antibody.[3]

e Secondary Antibody Incubation: Incubate with the diluted fluorophore-conjugated secondary
antibody for 1 hour at room temperature, protected from light.[3]

e Washing: Wash thoroughly 4 times with PBS, protected from light.

¢ Nuclear Staining (Optional): If desired, incubate with a nuclear stain like DAPI (1 pg/mL in
PBS) for 10 minutes.[3]

e Final Wash: Perform a final wash with PBS.
e Mounting:

o Place a small drop (approx. 10 pl for an 18 mm coverslip) of Mowiol mounting medium
onto a clean microscope slide.[2][9]

o Carefully place the coverslip, cell-side down, onto the drop of Mowiol, avoiding air
bubbles.

o Allow the slides to dry overnight at room temperature in a light-tight box before imaging.[9]

Diagrams and Workflows
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The following diagrams illustrate the preparation and application of Mowiol in a typical
immunofluorescence workflow.
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Caption: Workflow for the preparation of Mowiol mounting medium.
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Caption: General workflow for immunofluorescence staining and mounting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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